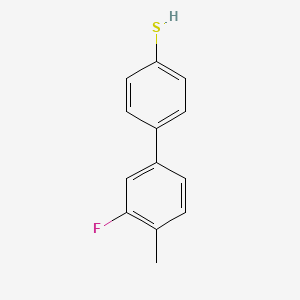

4-(3-Fluoro-4-methylphenyl)thiophenol

Description

Significance of Thiophenol Structures in Organic Synthesis and Materials Science

Thiophenols, characterized by a sulfhydryl (-SH) group attached to a benzene (B151609) ring, are pivotal building blocks in organic synthesis and materials science. chemeurope.com The thiol group imparts distinct reactivity compared to its oxygen analog, phenol. chemeurope.com Thiophenols are more acidic and their corresponding thiolates are highly nucleophilic, facilitating a range of chemical transformations including alkylation, arylation, and addition reactions. chemeurope.com These reactions are fundamental to the construction of more complex molecules.

Several methods exist for the synthesis of thiophenols, including the reduction of benzenesulfonyl chlorides, the reaction of sulfur with organometallic reagents like phenyl magnesium halides, and the Newman–Kwart rearrangement. wikipedia.org A notable approach involves the copper-catalyzed reaction of aryl iodides with sulfur powder, followed by reduction, which accommodates a variety of functional groups, including fluoro and hydroxyl groups. organic-chemistry.org

In the realm of materials science, thiophenol derivatives are crucial for their ability to coordinate with metal surfaces, forming self-assembled monolayers (SAMs). This property is exploited in the functionalization of metal nanoparticles, the development of molecular electronics, and the creation of corrosion inhibitors. nih.govthieme-connect.de The sulfur atom's ability to form strong bonds with metals like gold, copper, and palladium is central to these applications. wikipedia.orgthieme-connect.de Furthermore, the incorporation of thiophenol moieties into polymers can enhance their thermal stability and optical properties. For instance, polythiophenes, which are relatives of thiophenols, become electrically conductive upon partial oxidation, finding use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govwikipedia.org

Role of Fluorination in Modulating Aromatic System Properties and Reactivity

The introduction of fluorine atoms into aromatic systems profoundly alters their electronic and steric characteristics, making fluorination a powerful strategy in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can significantly impact the molecule's reactivity. numberanalytics.com This electron-withdrawing effect generally decreases the reactivity of the aromatic ring towards electrophilic substitution. numberanalytics.com

Fluorination also influences the physical properties of aromatic compounds. It can enhance lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design. numberanalytics.com The substitution of hydrogen with fluorine can also lead to higher boiling points due to increased intermolecular forces. numberanalytics.com From an electronic standpoint, fluorine substitution can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO gap and affecting the compound's stability and spectroscopic properties. numberanalytics.com

In materials science, fluorinated aromatics are used to synthesize fluoropolymers with high thermal stability and chemical resistance, such as polytetrafluoroethylene (PTFE). numberanalytics.com The unique properties imparted by fluorine also make these compounds valuable in the development of advanced materials for applications like OLEDs. numberanalytics.com

Scope and Research Imperatives for 4-(3-Fluoro-4-methylphenyl)thiophenol and Related Conjugates

The compound this compound integrates the key structural features discussed: a thiophenol moiety for versatile reactivity and surface anchoring, and a fluorinated biphenyl (B1667301) system for modulated electronic and physical properties. This specific combination makes it a molecule of significant interest for targeted research and application development.

The research imperatives for this compound and its derivatives are multifaceted:

Synthesis and Functionalization: Developing efficient and scalable synthetic routes to this compound is a primary objective. While general methods for thiophenol synthesis exist, optimizing them for this specific substituted pattern is crucial. nih.gov Further research into the selective functionalization of both the thiol group and the aromatic rings will expand its utility as a versatile building block. The reactivity of the thiol group allows for its use in "click chemistry" reactions, such as the para-fluoro-thiol reaction (PFTR), for the modification of macromolecules. acs.org

Materials Science Applications: The ability of the thiophenol group to bind to metal surfaces suggests that this compound could be a valuable ligand for creating functionalized nanoparticles and surfaces. The fluorinated biphenyl unit can be used to control the intermolecular interactions within self-assembled monolayers, potentially influencing their packing, stability, and electronic properties. These tailored surfaces could find applications in sensors, catalysts, and organic electronic devices.

Medicinal Chemistry Scaffolds: Fluorinated and sulfur-containing compounds are prevalent in pharmaceuticals. numberanalytics.comacs.org The this compound scaffold could serve as a precursor for novel drug candidates. The fluorine and methyl groups can be strategically used to modulate properties like receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

Interactive Data Table: Physicochemical Properties of Related Compounds

This table provides a comparative overview of the physicochemical properties of thiophenol and a related fluorinated derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Thiophenol | 108-98-5 | C₆H₆S | 110.19 | 169 |

| 4-(Trifluoromethyl)thiophenol | 402-46-0 | C₇H₅F₃S | 178.18 | Not Available |

| 3-Fluoro-4-methylthiophenol | 13333-79-4 | C₇H₇FS | 158.19 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FS/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFLBFAEKJFCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Mechanistic Pathways of 4 3 Fluoro 4 Methylphenyl Thiophenol Analogues

Methodologies for Aromatic Thiol Group Incorporation

The introduction of a thiol (-SH) group onto an aromatic ring is a fundamental transformation in organic synthesis. For a complex scaffold like a fluorinated biphenyl (B1667301) system, several reliable methods can be employed, each with distinct advantages and mechanistic pathways.

Cross-coupling reactions are powerful tools for forming carbon-sulfur (C-S) bonds. These methods often utilize transition metal catalysts to couple an aryl halide or triflate with a sulfur source.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classic approach. A copper(I) iodide (CuI) catalyzed coupling of aryl iodides with elemental sulfur can be performed in a solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). The resulting disulfide intermediate is then reduced in situ with agents like sodium borohydride (B1222165) (NaBH₄) to yield the desired aryl thiol. organic-chemistry.org This method is tolerant of various functional groups, including fluoro substituents. organic-chemistry.org More advanced, photoinduced copper-catalyzed methods can achieve C-S coupling under exceptionally mild conditions (0°C), proceeding through a single-electron transfer (SET) pathway involving a Cu(I)-thiolate complex. organic-chemistry.org

Palladium catalysis also offers versatile routes to aryl thiols. While direct coupling to form the thiol is less common, palladium catalysts are instrumental in forming aryl thioethers, which can be precursors to thiophenols.

Another approach involves the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide (NCS). acs.orgnih.gov In this one-pot method, the thiol is converted to a sulfenyl chloride by NCS, which then reacts with the Grignard reagent. acs.orgnih.gov This strategy is effective for creating aryl sulfides and is compatible with functional groups like esters and fluoro and chloro substituents. acs.orgnih.gov

Table 1: Overview of C-S Coupling Methodologies for Thiophenol Synthesis

| Catalytic System / Reagent | Substrates | Key Features |

|---|---|---|

| CuI / K₂CO₃, then NaBH₄ | Aryl Iodide, Sulfur Powder | Tolerates a wide range of functional groups including bromo and fluoro. organic-chemistry.org |

| Photoinduced CuI | Aryl Halide, Aryl Thiol | Proceeds at very low temperatures (0°C to -40°C); follows a radical pathway. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Thiol, Grignard Reagent | A one-pot synthesis of aryl sulfides under mild conditions. acs.orgnih.gov |

| Metal-free, Visible Light | Thiol, Aryl Halide | Uses a base (Cs₂CO₃) and DMSO at room temperature, offering a mild alternative. researchgate.net |

A robust, multi-step method for introducing a thiophenol group involves the reduction of an aryl sulfonyl chloride or a related sulfonamide derivative. This pathway is particularly useful as aryl sulfonyl chlorides are readily prepared from the corresponding arene via sulfonation and subsequent treatment with a chlorinating agent.

The synthesis of 4-fluorobenzenesulfonyl chloride, a precursor for a related thiophenol, is achieved through the sulfochlorination of fluorobenzene. google.com The critical step is the reduction of the sulfonyl chloride. A classic method employs zinc dust and sulfuric acid. google.com However, this generates metal-containing waste. google.com Alternative reducing agents have been developed to circumvent this. For instance, triphenylphosphine (B44618) (PPh₃) in refluxing toluene (B28343) has been shown to effectively reduce sulfonyl chlorides to thiophenols in high yield, with the advantage that the triphenylphosphine oxide byproduct is easily separated via chromatography. nih.gov

Electrochemical methods also provide a modern approach to forming sulfonamides, which can then be considered for reduction. The electrochemical oxidative coupling of thiols and amines can produce sulfonamides, proceeding through disulfide and sulfinamide intermediates. nih.govacs.org While this represents the reverse of the desired reduction, understanding these intermediates is crucial for developing reductive pathways.

Table 2: Reducing Agents for Sulfonyl Chloride to Thiophenol Conversion

| Reducing Agent | Conditions | Advantages/Disadvantages |

|---|---|---|

| Zinc Dust / H₂SO₄ | Acidic aqueous media | Effective but produces zinc-containing waste. google.com |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran | Can lead to mixtures of disulfide and thiophenol; requires a large excess of reagent. google.com |

| Triphenylphosphine (PPh₃) | Toluene, reflux | High yield, clean reaction with easy purification of the product. nih.gov |

Nucleophilic aromatic substitution (SₙAr) provides another strategic route to thiophenols, typically involving the displacement of a leaving group on the aromatic ring by a sulfur nucleophile.

The most common variant for thiophenol synthesis is a Sandmeyer-type reaction. An aromatic amine is converted to a diazonium salt (ArN₂⁺) using sodium nitrite (B80452) and a strong acid. This diazonium salt is then treated with a sulfur nucleophile, such as the sulfhydryl anion (SH⁻), to yield the thiophenol. wikipedia.org

Direct SₙAr by a thiolate anion on an unactivated aryl halide is generally difficult. However, the reaction can be facilitated in highly polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), which enhances the nucleophilicity of the thiolate. acs.org The mechanism of SₙAr reactions is generally understood to be a stepwise addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, and thus the reaction rate, is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. nih.govnih.gov

Synthesis of Fluorinated Biphenyl Scaffolds Preceding Thiolation

The construction of the 4-(3-fluoro-4-methylphenyl) core is a critical prerequisite for the final introduction of the thiol group. This is most efficiently achieved through modern cross-coupling reactions.

The Suzuki-Miyaura reaction stands out as one of the most powerful and widely used methods for constructing biaryl systems. acs.org This reaction involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide or triflate. acs.org

For the synthesis of a 3-fluoro-4-methyl-substituted biphenyl, a typical strategy would involve coupling 3-fluoro-4-methylphenylboronic acid with a suitable para-substituted aryl halide (e.g., 4-bromobenzenethiol protected as a thioether). The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor. A variety of ligands, such as triphenylphosphine (Pd(PPh₃)₄), can be used to stabilize the catalyst and facilitate the catalytic cycle. The presence of a base, like potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. These reactions are often carried out in mixed solvent systems, such as dioxane and water, at elevated temperatures. acs.org The versatility of the Suzuki-Miyaura reaction allows for the presence of various functional groups, making it highly suitable for constructing complex fluorinated biphenyls. acs.org

Table 3: Typical Conditions for Suzuki-Miyaura Biphenyl Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 1-Bromo-3,4-difluorobenzene acs.org | Electrophilic coupling partner |

| Arylboronic Acid | Various arylboronic acids acs.org | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄ acs.org | Facilitates oxidative addition and reductive elimination |

| Base | K₃PO₄ acs.org | Promotes transmetalation |

| Solvent System | Dioxane/Water acs.org | Solubilizes reactants and base |

Electrophilic fluorination is a common method, employing reagents that act as a source of "F⁺". One of the most widely used reagents is Selectfluor, which is an N-F reagent. Theoretical studies show that the reaction mechanism likely proceeds through a single-electron transfer (SET) from the electron-rich aromatic ring to the Selectfluor reagent, rather than a direct Sₙ2 attack. rsc.org The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring.

Alternatively, transition metal-catalyzed fluorination has emerged as a powerful tool for late-stage functionalization. Palladium-catalyzed methods can fluorinate aryl C-H bonds directly or convert arylboronic acids and their derivatives into aryl fluorides. harvard.eduacs.orgharvard.edu These reactions often use an electrophilic fluorine source, such as an N-fluoropyridinium reagent, and proceed under oxidative conditions. acs.org Mechanistic studies suggest these transformations can involve unusual high-valent palladium intermediates, such as Pd(III) or Pd(IV), from which the C-F bond is formed via reductive elimination. acs.orgharvard.edu Copper-mediated fluorination of organometallic precursors like iodonium (B1229267) salts also provides a viable route for introducing fluorine, including radioisotopes for imaging applications. nih.gov

Advanced Catalytic and Photochemical Synthetic Routes

Recent advancements in organic synthesis have provided powerful tools for the construction of carbon-sulfur (C-S) bonds in fluorinated aromatic systems. These methods, including catalysis-driven nucleophilic aromatic substitution, photochemical couplings, and electro- and biocatalytic approaches, offer significant advantages over classical methods by providing milder reaction conditions, improved functional group tolerance, and novel mechanistic pathways.

Catalysis-Enabled SNAr Reactions for Fluorinated Thiophenol Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for forming C-S bonds, particularly in the synthesis of diaryl thioethers, which are structural analogues of the target compound. Traditionally, SNAr reactions require highly electron-deficient aromatic rings to proceed. However, modern catalytic methods have expanded the scope of this reaction to include less activated and even electron-rich aryl fluorides.

One effective method involves the use of potassium fluoride-alumina (KF/Al₂O₃) in conjunction with a phase-transfer catalyst like 18-crown-6. acs.orgnih.gov This system facilitates the SNAr addition of thiophenols to various aryl halides. The use of a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) further broadens the substrate scope, enabling the coupling of thiophenols with aryl fluorides bearing a range of electron-withdrawing groups, such as formyl and acetyl, in good to excellent yields. acs.orgnih.gov The reaction proceeds via the formation of a Meisenheimer complex, where the KF/Al₂O₃ acts as a base to deprotonate the thiophenol, increasing its nucleophilicity. acsgcipr.org

More recently, organocatalysis has emerged as a powerful strategy for SNAr reactions. Highly efficient routes to fluorinated poly(aryl thioethers) have been developed using organocatalysts for the nucleophilic aromatic substitution of silyl-protected dithiols. nih.gov Computational studies have revealed that these reactions can proceed through an unexpected, concerted SNAr mechanism, where the organocatalyst plays a dual-activation role, facilitating the process with low catalyst loadings at room temperature. nih.gov

Organic superbases, such as the phosphazene base t-Bu-P4, can efficiently catalyze the concerted SNAr (CSNAr) reactions of aryl fluorides, including electron-neutral and electron-rich systems that are inert under classical conditions. nih.govacs.org The proposed mechanism involves the superbase deprotonating the nucleophile (e.g., a thiol), creating a highly reactive anionic species. nih.govacs.org This anion then attacks the aryl fluoride (B91410) in a concerted process, avoiding the formation of a high-energy Meisenheimer intermediate. This dual activation of both the aryl fluoride and the nucleophile by the catalyst allows for excellent functional group tolerance and broad applicability. nih.govacs.org

This table summarizes various catalytic systems for the synthesis of diaryl thioethers, which are analogues of 4-(3-Fluoro-4-methylphenyl)thiophenol, via SNAr reactions.

| Aryl Halide | Thiophenol | Catalytic System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzonitrile | Thiophenol | KF/Al₂O₃, 18-crown-6 | Acetonitrile (B52724) | Reflux | 90% | acs.org |

| 2-Fluorobenzonitrile | Thiophenol | KF/Al₂O₃, 18-crown-6 | Acetonitrile | Reflux | 95% | acs.org |

| 3-Chlorobenzonitrile | Thiophenol | KF/Al₂O₃, 18-crown-6 | DMSO | 140 °C | 88% | acs.org |

| 1-Fluoro-4-nitrobenzene | 4-Methoxythiophenol | KF/Al₂O₃, 18-crown-6 | Acetonitrile | Reflux | 98% | acs.org |

| Hexafluorobenzene | Bis(4-trimethylsilyl)benzene-1,4-dithiol | N-heterocyclic carbene (NHC) | THF | Room Temp | High (Polymer) | nih.gov |

| 4-Fluorotoluene | Phenylacetonitrile (as C-nucleophile) | t-Bu-P4 (superbase) | Toluene | 100 °C | 96% | acs.org |

Photooxidative Coupling Mechanisms of Thiophenol Derivatives

Photochemical methods offer a clean, safe, and economical alternative to conventional oxidation for C-S bond formation, often proceeding without the need for harmful or expensive oxidants and catalysts. nih.govacs.org The photooxidative coupling of thiophenol derivatives to form disulfides is a well-studied example of such a process. nih.govacs.orgresearchgate.net This reaction is relevant to understanding the reactivity of the thiol moiety in compounds like this compound.

The mechanism of this photooxidation is highly dependent on pH and the excitation wavelength. nih.govacs.org Studies on para-substituted thiophenols have shown that the reaction requires the presence of both the neutral thiol (ArSH) and the anionic thiolate (ArS⁻) forms. nih.govacs.org The highest product yields are typically observed at pH values where both species coexist in significant concentrations. nih.govacs.org

The key mechanistic step involves the electronic excitation of the thiolate anion, which absorbs light at a longer wavelength than the neutral thiol. nih.govacs.org The electronically excited thiolate then collides with a neutral thiol molecule, leading to the formation of the disulfide bond. nih.gov This process is efficient regardless of whether the substituents on the aromatic ring are electron-donating or electron-withdrawing, highlighting the general applicability of this method provided the pH and excitation wavelength are appropriately selected. nih.govacs.org For instance, irradiating p-nitrothiophenol at 455 nm (where the thiolate form strongly absorbs) at a pH of ~5 results in an 81% yield of the corresponding disulfide, whereas irradiation at 325 nm (where the neutral thiol absorbs) produces very little product. nih.govacs.org

This table illustrates the influence of reaction conditions on the yield of 4,4'-dinitrodiphenyldisulfide (DNDPDS) from the photooxidation of p-nitrothiophenol.

| Substrate | Condition | Parameter | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrothiophenol | pH | ~5 | DNDPDS | Highest | nih.govacs.org |

| p-Nitrothiophenol | pH | Very Low or High | DNDPDS | Not Formed | nih.govacs.org |

| p-Nitrothiophenol | Excitation Wavelength | 455 nm (Thiolate absorption) | DNDPDS | 81% | nih.govacs.org |

| p-Nitrothiophenol | Excitation Wavelength | 325 nm (Thiol absorption) | DNDPDS | Very Little | nih.govacs.org |

Electrosynthesis and Biocatalytic Approaches for Fluorinated Organosulfur Compounds

In the quest for greener and more sustainable chemical manufacturing, electrosynthesis and biocatalysis have emerged as powerful strategies. These approaches are increasingly being applied to the synthesis of complex molecules, including fluorinated organosulfur compounds.

Electrosynthesis utilizes electrical current to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants and often proceeding under mild conditions. thieme-connect.denumberanalytics.com Electrochemical methods have been developed for the formation of C-S bonds through oxidative cross-coupling. thieme-connect.de For example, an environmentally benign electrochemical approach can prepare sulfonyl fluorides directly from widely available thiols or disulfides using potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.orgtue.nl The mechanism involves the anodic oxidation of the thiol, which rapidly converts to the corresponding disulfide intermediate. This intermediate is then further oxidized and reacts with the fluoride ion to form the sulfonyl fluoride product. acs.orgtue.nl

Biocatalysis employs enzymes to perform chemical transformations with unparalleled selectivity. jst.go.jp Enzymes such as lipases and cytochrome P450s are known to catalyze the formation of C-S bonds or to be effective in synthesizing fluorinated compounds. acs.orgnih.govnih.gov Lipases, for instance, can be used to produce fluorinated polyesters, demonstrating their utility in forming bonds in the presence of fluorine. nih.gov Cytochrome P450 enzymes have been identified that catalyze intramolecular C-S bond formation in indole (B1671886) derivatives, typically proceeding through a mechanism initiated by hydrogen atom abstraction from the S-H bond by the enzyme's active species. acs.org

A particularly innovative strategy involves merging electrosynthesis and biocatalysis within a single reaction vessel. nih.govacs.org This integrated approach has been successfully used to synthesize chiral sulfur-based organofluorine compounds in water. nih.govacs.orgacs.org In a representative protocol, an electrochemical sulfa-Michael addition between a thiophenol and a fluoroacrylate is performed first. The product of this reaction then serves as the substrate for a subsequent lipase-catalyzed ester hydrolysis, which proceeds with high enantioselectivity. acs.org Docking studies and control experiments suggest the formation of radical species during the electrolysis step and the direct involvement of the lipase (B570770) active site in the biocatalytic step, showcasing a remarkable synergy between the two catalytic paradigms. nih.govacs.org

This table highlights examples of electrosynthesis, biocatalysis, and their integration for the preparation of fluorinated organosulfur compounds and their analogues.

| Methodology | Substrates | Key Reagent/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Electrosynthesis | Thiophenols, KF | Graphite Anode | Sulfonyl Fluorides | Oxidant-free, mild conditions, safe fluoride source | acs.orgtue.nl |

| Biocatalysis | Fluorinated Diols, Activated Diesters | Lipase (Novozym 435) | Fluorinated Polyesters | High selectivity, environmentally benign | nih.gov |

| Biocatalysis | Indole derivative with thiol side chain | Cytochrome P450 Enzyme | Sulfur Heterocycle | Intramolecular C-S bond formation | acs.org |

| Merged Electro- & Biocatalysis | Thiophenols, Fluorine-containing alkenes | Electricity + Lipase | Chiral α-Fluorinated Carboxylic Acids | One-pot, aqueous medium, high enantioselectivity | nih.govacs.org |

Elucidation of Reactivity and Transformation Mechanisms of Fluorinated Aryl Thiophenols

Reactivity of the Thiol Moiety in Conjugated Systems

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In a conjugated system like 4-(3-Fluoro-4-methylphenyl)thiophenol, these properties are modulated by the electronic effects of the substituted biphenyl (B1667301) ring.

Oxidation Pathways to Disulfide Derivatives

A primary reaction pathway for thiols is their oxidation to disulfides. This transformation is a key process in various chemical and biological systems. youtube.com The oxidation of two molecules of a thiophenol yields a diphenyl disulfide, forming a sulfur-sulfur bond. For this compound, this would result in the formation of bis(4-(3-fluoro-4-methylphenyl)phenyl) disulfide.

The kinetics of thiol-disulfide exchange reactions are typically second-order, being first-order in both the thiolate and the disulfide. umaine.edu This exchange is a dynamic equilibrium process that is fundamental in fields like protein chemistry. nih.gov

Table 1: Factors Influencing the Oxidation of Aryl Thiols to Disulfides

| Factor | Influence on Oxidation Rate | Rationale |

| Electron-donating substituents | Increase | Stabilize the intermediate thiyl radical. |

| Electron-withdrawing substituents | Decrease | Destabilize the intermediate thiyl radical. |

| Presence of a base | Increase | Promotes the formation of the more reactive thiolate anion. |

| Presence of metal catalysts (e.g., Cu(I), Fe(III)) | Increase | Facilitate electron transfer processes. |

| Solvent polarity | Variable | Can influence the stability of charged intermediates and transition states. umaine.edu |

Electrophilic Reactions Involving the Sulfur Center

The sulfur atom of the thiol group is nucleophilic and readily reacts with a variety of electrophiles. youtube.com These reactions are fundamental for the synthesis of various sulfur-containing compounds. The nucleophilicity of the sulfur in this compound is influenced by the electronic character of the substituted biphenyl system.

Common electrophilic reactions at the sulfur center include:

Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of thioethers (sulfides). This is a classic SN2 reaction where the thiolate anion acts as the nucleophile. youtube.com

Acylation: Reaction with acyl chlorides or anhydrides yields thioesters.

Addition to Carbonyls and Epoxides: Thiolates can add to the carbonyl carbon of aldehydes and ketones or open epoxide rings. youtube.com

Reaction with Michael Acceptors: Thiolates undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The fluorine atom on the biphenyl system introduces significant changes to the reactivity of the aromatic ring, primarily by creating a site susceptible to nucleophilic attack and by influencing the strength of the C-F bond.

Nucleophilic Attack on Fluorinated Biphenyl Systems

Aromatic rings bearing electron-withdrawing groups, such as fluorine, are activated towards nucleophilic aromatic substitution (SNAr). libretexts.org In the case of this compound, the fluorine atom is positioned on one of the phenyl rings. For a nucleophile to attack and displace the fluorine, the ring must be sufficiently electron-deficient. The presence of other activating groups, typically nitro groups in the ortho or para positions, greatly facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org

In the absence of strong activating groups, the SNAr reaction on a fluorinated biphenyl system can be challenging. However, the biphenyl moiety itself can influence the electron distribution. The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles demonstrates that a fluorine atom can be displaced under suitable conditions, with the reaction rate being dependent on the nucleophile and the reaction conditions. nih.govnih.gov

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on a Fluorinated Aromatic Ring

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Methoxide | KOH, MeOH, reflux | Methoxy-substituted arene | nih.govnih.gov |

| Thiophenoxide | K₂CO₃, DMF, 90 °C | Aryl thioether | nih.govnih.gov |

| Amines (e.g., Morpholine) | K₂CO₃, DMF, 85 °C | N-Aryl amine | nih.govnih.gov |

Acid-Mediated C-F Bond Activation and Cleavage in Fluorinated Thiophenols

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. nih.gov However, under certain conditions, particularly with the assistance of strong acids or metal catalysts, C-F bond activation can occur. nih.gov In the context of fluorinated thiophenols, acid-mediated protonation of the fluorine atom is generally not a feasible pathway for cleavage due to the high pKa of the resulting species.

More commonly, C-F bond activation in fluoroaromatics is achieved through organometallic intermediates or under enzymatic conditions. For instance, some metalloenzymes have been shown to catalyze the cleavage of C-F bonds in fluorinated aromatic compounds. nih.govrsc.orgnih.gov While direct acid-mediated C-F cleavage in this compound is unlikely under standard laboratory conditions, the electronic environment created by the thiol and methyl groups could potentially influence its reactivity in the presence of specific catalytic systems designed for C-F activation.

Reaction Kinetics and Thermodynamic Considerations in Thiophenol Transformations

The rates and equilibria of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

The kinetics of thiol-disulfide exchange are well-studied and generally follow second-order rate laws. umaine.edu The rate constants are sensitive to the electronic nature of the substituents on the aromatic ring. For the oxidation of substituted thiophenols, a Hammett plot analysis often reveals a negative rho (ρ) value, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state or a radical intermediate.

Thermodynamically, the formation of a disulfide bond from two thiol molecules is typically a slightly exergonic process, especially in the presence of an oxidizing agent. The position of the equilibrium can be influenced by the concentrations of reactants and products and the redox potential of the system.

In electrophilic substitution reactions at the sulfur center, the reaction rate is dependent on the nucleophilicity of the thiol (or thiolate) and the electrophilicity of the reaction partner. The presence of the fluorine atom will have a modest impact on the thermodynamics of these reactions, primarily through its inductive electron-withdrawing effect.

For nucleophilic substitution on the fluorinated ring, the reaction is thermodynamically driven by the formation of a more stable product where the nucleophile is bonded to the aromatic ring and fluoride (B91410) is the leaving group. The high stability of the fluoride ion in polar solvents contributes to the thermodynamic favorability of the reaction, provided the aromatic ring is sufficiently activated.

Advanced Analytical and Spectroscopic Characterization of Fluorinated Thiophenols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of one-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F nuclei, offers a foundational understanding of the molecular structure of 4-(3-Fluoro-4-methylphenyl)thiophenol. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while spin-spin coupling constants (J), measured in Hertz (Hz), reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methyl and thiol functional groups. The protons on the thiophenol ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3-fluoro-4-methylphenyl ring are expected to show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The thiol proton (S-H) typically presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group protons would appear as a singlet, potentially showing a small coupling to the adjacent fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The presence of the electron-withdrawing fluorine atom will significantly influence the chemical shifts of the carbons in the 3-fluoro-4-methylphenyl ring, with the carbon directly bonded to fluorine (C-F) exhibiting a large C-F coupling constant. The chemical shifts of the carbons in the thiophenol ring will also be affected by the sulfur substituent.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom. The precise chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atom. Furthermore, the signal will likely be split into a multiplet due to coupling with neighboring aromatic protons.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Expected chemical shifts and coupling constants for aromatic, methyl, and thiol protons. | Expected chemical shifts for all unique carbon atoms, including C-F coupling. | Expected chemical shift and coupling pattern for the fluorine atom. |

Multi-Dimensional NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the two aromatic rings through the sulfur atom, multi-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be utilized to establish the connectivity between protons on the same aromatic ring by identifying cross-peaks between coupled protons.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the C-S-C linkage by observing correlations between the protons on one ring and the carbons of the other ring, through the sulfur atom.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. A weak absorption in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration. Strong absorptions corresponding to C-F stretching are anticipated in the range of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-S stretching vibrations, which can be weak in the IR spectrum, are often more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. The aromatic ring vibrations would also give rise to strong Raman signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S-H Stretch | 2550-2600 | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| C-F Stretch | 1100-1300 | FT-IR |

| C-S Stretch | 600-800 | Raman |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for obtaining information about its fragmentation pathways, which can further confirm its structure. For this compound (C₁₃H₁₁FS), the calculated exact mass would be determined. HRMS analysis would be expected to provide an observed mass that is very close to this theoretical value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum upon ionization can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the thiol group (-SH), cleavage of the C-S bond to form ions corresponding to the thiophenol and the 3-fluoro-4-methylphenyl moieties, and potential loss of a fluorine atom or a methyl radical.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for determining the purity of this compound. A reverse-phase HPLC method would likely be employed, utilizing a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

A typical method development process would involve optimizing the mobile phase composition, which would likely be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The flow rate and column temperature would also be optimized to achieve good separation and resolution of the main compound peak from any impurities. Detection would typically be performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

| HPLC Parameter | Typical Conditions |

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol (with 0.1% Formic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

The analysis of fluorinated thiophenols, such as this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates their conversion into more volatile and thermally stable derivatives. This derivatization step is crucial for improving chromatographic resolution and achieving sensitive detection. Common derivatization techniques for thiols include silylation and alkylation.

Silylation involves the replacement of the acidic proton of the thiol group with a trimethylsilyl (B98337) (TMS) group, a process that reduces the polarity and increases the volatility of the analyte. phenomenex.comnih.govresearchgate.netnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. phenomenex.com

Alternatively, alkylation with reagents such as pentafluorobenzyl bromide (PFBBr) can be utilized. mdpi.comscience.govresearchgate.netnih.gov This reaction introduces a pentafluorobenzyl group onto the sulfur atom, yielding a derivative with excellent gas chromatographic properties and high sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. mdpi.comnih.gov

A hypothetical GC-MS analysis of the PFB derivative of this compound would involve the following steps:

Derivatization: The thiophenol is reacted with PFBBr in a suitable solvent, often in the presence of a mild base to facilitate the reaction.

GC Separation: The resulting derivative is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. A non-polar or semi-polar capillary column, such as one coated with a polysiloxane stationary phase, would be appropriate.

MS Detection: As the derivative elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that can be used for identification and quantification.

The mass spectrum of the pentafluorobenzyl derivative of this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak would be observed, and key fragment ions would arise from the cleavage of the C-S and S-CH2 bonds.

Table 1: Hypothetical GC-MS Data for the Pentafluorobenzyl Derivative of this compound

| Parameter | Value |

| Derivative | 4-(3-Fluoro-4-methylphenyl)thiophenyl pentafluorobenzyl sulfide (B99878) |

| Hypothetical Retention Time | 15.2 minutes |

| Ionization Mode | Electron Impact (EI) |

| Expected Molecular Ion (M+) m/z | 324 |

| Key Fragment Ions (m/z) | 181 (pentafluorobenzyl cation), 143 (fluoromethylphenylthiol cation) |

Development of Novel Optical and Electrochemical Probes for Thiophenol Detection

The unique electronic and structural features of this compound make it a promising candidate for the development of novel optical and electrochemical probes for the detection of thiophenols.

Optical Probes:

Fluorescent probes are a powerful tool for the sensitive and selective detection of various analytes, including thiophenols. nih.govacs.orgnih.govrsc.orgmdpi.com The design of such probes often involves a fluorophore, a recognition site for the target analyte, and a quencher. The interaction between the analyte and the recognition site leads to a change in the fluorescence properties of the probe, such as an increase in fluorescence intensity ("turn-on" probe) or a shift in the emission wavelength.

This compound could serve as the recognition element in a fluorescent probe for thiophenols. For instance, it could be incorporated into a probe design where the thiol group is initially masked or modified. Upon reaction with a target thiophenol, the free this compound would be released, triggering a fluorescent response. The fluorine and methyl substituents on the phenyl ring can be used to fine-tune the electronic properties and steric environment of the recognition site, potentially enhancing the selectivity of the probe.

A common strategy for designing "turn-on" fluorescent probes for thiophenols involves the use of a fluorophore that is quenched by a 2,4-dinitrophenyl (DNP) group. nih.govnih.gov The DNP group is attached to the fluorophore via a linker that can be cleaved by thiols. In a hypothetical probe, this compound could act as the cleavable linker. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group could influence the reactivity of the thiol group, allowing for the optimization of the probe's response time and sensitivity.

Table 2: Components of a Hypothetical "Turn-On" Fluorescent Probe Based on this compound

| Component | Function | Example |

| Fluorophore | Emits light upon excitation | Coumarin, Fluorescein |

| Quencher | Suppresses the fluorescence of the fluorophore | 2,4-Dinitrophenyl (DNP) group |

| Recognition Moiety/Linker | Reacts with the target analyte to release the quencher | This compound |

Electrochemical Probes:

Electrochemical sensors offer another avenue for the detection of thiophenols, providing advantages such as high sensitivity, rapid response, and the potential for miniaturization. nih.govyoutube.comnih.govyoutube.comyoutube.com These sensors typically consist of a working electrode, a reference electrode, and a counter electrode. The working electrode is modified with a material that selectively interacts with the analyte of interest.

The thiol group of this compound can be readily oxidized electrochemically. This property can be exploited in the design of an amperometric sensor. The working electrode could be modified with a material that catalyzes the oxidation of the thiophenol, such as a metal oxide or a conductive polymer. The current generated from the oxidation reaction would be proportional to the concentration of the thiophenol.

The presence of the fluoro and methyl groups on the aromatic ring can influence the oxidation potential of the thiol group, which could be leveraged to improve the selectivity of the sensor. Furthermore, the aromatic nature of the compound allows for its immobilization onto electrode surfaces through various techniques, such as electropolymerization or self-assembly.

Table 3: Components of a Hypothetical Electrochemical Sensor for Thiophenol Detection

| Component | Material/Function |

| Working Electrode | Glassy carbon, gold, or platinum modified with a catalyst |

| Reference Electrode | Silver/silver chloride (Ag/AgCl) |

| Counter Electrode | Platinum wire |

| Analyte | This compound |

Advanced Applications and Functionalization Strategies in Materials Science and Catalysis

Coordination Chemistry and Ligand Design for Catalytic Systems

The thiol group of 4-(3-fluoro-4-methylphenyl)thiophenol is a soft donor, making it an excellent ligand for a variety of transition metals, particularly those of the later d-series. researchgate.net Upon coordination, it typically deprotonates to form a thiolate, which can act as a terminal or bridging ligand, facilitating the construction of diverse metal complexes with varying nuclearities and structural complexities. nih.gov The electronic nature of the ligand, and consequently the catalytic activity of the resulting metal complex, is significantly influenced by the substituents on the phenyl ring.

This compound as a Ligand for Transition Metal Complexes

As a ligand, this compound combines the properties of a soft sulfur donor with the electronic effects of its substituents. The fluorine atom at the meta-position to the sulfur acts as an electron-withdrawing group through its inductive effect, which can modulate the electron density on the sulfur atom and, consequently, the coordinated metal center. This electronic tuning is crucial in catalysis, as it can affect the stability of intermediates and the activation barriers of catalytic cycles. nih.gov The methyl group, being electron-donating, provides a counterbalancing electronic effect and introduces steric bulk, which can influence the coordination geometry and substrate accessibility at the catalytic site.

The synthesis of transition metal complexes with thiophenol-based ligands is well-established, often proceeding through the reaction of a metal precursor with the corresponding thiol. researchgate.netnih.gov The resulting complexes can exhibit hemilability, where one donor group can reversibly dissociate, creating a vacant coordination site for substrate activation—a key feature in many catalytic processes. nih.gov The specific combination of fluoro and methyl substituents in this compound makes it a candidate for creating catalysts with fine-tuned reactivity and selectivity.

Table 1: Comparison of Electronic Properties of Substituted Thiophenols (Note: This table presents general trends and pKa values for illustrative purposes, as specific experimental data for this compound is not readily available in the cited literature.)

| Compound | Substituent Effect | Expected pKa of Thiol Group | Potential Impact on Metal Center |

| Thiophenol | Reference | ~6.6 | Baseline electron donation |

| 4-Fluorothiophenol | Electron-withdrawing | Lower than thiophenol | More electrophilic metal center |

| 4-Methylthiophenol | Electron-donating | Higher than thiophenol | More nucleophilic metal center |

| This compound | Mixed (inductive withdrawal, hyperconjugative donation) | Intermediate | Fine-tuned electronic properties |

Development of Artificial Metalloenzymes and Designer Catalysts Utilizing Thiophenols

A frontier in catalysis is the development of artificial metalloenzymes, which combine the high selectivity and efficiency of enzymes with the broad reaction scope of transition metal catalysts. Thiophenol derivatives are instrumental in this field. By genetically encoding non-canonical amino acids like 4-mercaptophenylalanine, a thiophenol-containing amino acid, into a protein scaffold, a specific site for binding noble metals can be created. liv.ac.ukethz.ch

These thiophenol-based ligands have proven to be excellent for anchoring metals such as gold, enabling catalytic reactions like hydroamination within the chiral pocket of a protein. liv.ac.ukethz.ch The protein environment around the metal site, dictated by the surrounding amino acid residues, can be mutated to optimize catalytic activity and selectivity. nih.govethz.ch While direct studies on this compound in this context are not documented, its derivatives could be envisioned as tools to systematically probe the electronic and steric effects on such catalytic systems. The fluoro and methyl groups would allow for precise tuning of the metal's microenvironment, potentially leading to designer catalysts with enhanced performance for specific transformations. nih.govyoutube.com

Role in Nanocluster Stabilization and Heterogeneous Catalysis (e.g., Hydrogenation Reactions)

Thiolates are widely used to stabilize metal nanoparticles, forming a self-assembled monolayer (SAM) on the particle surface. nih.gov This capping prevents aggregation and allows for the dispersion of nanoparticles in various media. The nature of the thiolate ligand can significantly influence the catalytic properties of the nanoparticle. For instance, in heterogeneous catalysis, ligands can modify the electronic and steric environment of the active sites on the nanoparticle surface. youtube.com

In hydrogenation reactions catalyzed by palladium on carbon, the addition of thiolate ligands can dramatically alter the selectivity of the process. For example, using 1-adamantanethiol (B1212722) as a ligand can shift the outcome of diphenylacetylene (B1204595) hydrogenation from the fully saturated alkane to the partially hydrogenated alkene. youtube.com This demonstrates the power of ligands to control reaction pathways on a heterogeneous catalyst surface. The this compound molecule, with its defined electronic and steric profile, could serve as a valuable surface modifier for metal nanoclusters, potentially enhancing selectivity in hydrogenation or other catalytic reactions. The fluorine substituent, in particular, could impart unique properties relevant to catalysis in fluorinated solvents. ethz.ch

Organic and Molecular Electronics

The ability of thiols to form strong, well-defined bonds with metal surfaces, particularly gold, makes them indispensable components in the field of organic and molecular electronics. nih.gov This self-assembly process allows for the creation of highly ordered molecular layers that can function as the active components in various electronic devices.

Integration of Thiol-Functionalized Conjugated Systems into Organic Semiconductors

Organic semiconductors are the cornerstone of modern flexible electronics. acs.org The performance of these materials relies on the efficient transport of charge carriers through the π-conjugated system. Thiol-functionalized conjugated molecules are of great interest because the thiol group provides a robust anchor to metal electrodes (e.g., source and drain in a transistor), facilitating efficient charge injection and extraction. nih.gov

The synthesis of organic semiconductors functionalized with thiol groups is an active area of research. nih.gov The electronic properties of these molecules, such as their HOMO and LUMO energy levels, can be precisely tuned by introducing electron-donating or electron-withdrawing substituents. The this compound moiety, if incorporated into a larger conjugated system, would offer a means to modulate these energy levels. The electron-withdrawing fluoro group would be expected to lower the HOMO level, potentially increasing the material's stability against oxidation, while the methyl group could enhance solubility and influence the solid-state packing of the molecules, which is critical for charge transport. nih.govorganic-chemistry.org Thiol-functionalized polymers have also been shown to improve the morphology and electronic coupling in hybrid organic-inorganic systems like solar cells. nih.gov

Application in Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Transistors (OLETs)

Organic Thin-Film Transistors (OTFTs) are fundamental building blocks for flexible displays, sensors, and integrated circuits. The performance of an OTFT is highly dependent on the interface between the organic semiconductor and the metal electrodes. Treating gold electrodes with a thiol, such as pentafluorobenzenethiol, to form a self-assembled monolayer can significantly reduce the contact resistance and improve device performance.

While not a standalone semiconductor, this compound could be used to form an interfacial layer in OTFTs. The dipole moment induced by the fluoro and methyl groups at the metal-semiconductor interface could modify the work function of the electrode, leading to a more favorable alignment of energy levels and improved charge injection efficiency. In the context of Organic Light-Emitting Transistors (OLETs), which combine the switching function of a transistor with the light-emitting capability of an OLED, precise control over charge injection and transport is paramount. youtube.com The use of tailored thiophenol derivatives to modify electrode surfaces represents a promising strategy for optimizing the performance of these advanced multifunctional devices.

Table 2: Potential Roles of Substituents in this compound in Organic Electronics

| Substituent | Property | Potential Application/Effect |

| Thiol (-SH) | Surface Anchoring | Forms self-assembled monolayers on gold electrodes for improved charge injection/extraction in OTFTs and OLETs. nih.gov |

| Fluoro (-F) | Electron-Withdrawing | Lowers HOMO/LUMO energy levels of the conjugated system, potentially increasing oxidative stability. nih.gov Modifies electrode work function. |

| Methyl (-CH₃) | Electron-Donating / Steric Bulk | Enhances solubility of larger conjugated molecules. organic-chemistry.org Influences molecular packing in the solid state, affecting charge mobility. |

Formation of Self-Assembled Monolayers (SAMs) for Interfacial Engineering in Devices

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate surface, offering a powerful method for tailoring the interfacial properties of materials. The formation of SAMs is a cornerstone of surface engineering in electronic devices, where precise control over surface energy, work function, and interfacial electronic states is paramount. Thiol-based molecules, such as this compound, are particularly well-suited for creating robust SAMs on noble metal surfaces like gold, silver, and copper due to the strong affinity of the sulfur headgroup for these metals.

The structure of this compound offers distinct advantages for interfacial engineering. The molecule's aromatic backbone provides a rigid and well-defined structure, while the terminal thiol group ensures strong chemisorption to the substrate. The presence of the fluorine and methyl substituents on the phenyl ring allows for fine-tuning of the SAM's properties. The electronegative fluorine atom can influence the dipole moment of the molecule, which in turn can modify the work function of the underlying metal electrode. This is a critical parameter in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as it governs the efficiency of charge injection. The methyl group, being an electron-donating group, can also modulate the electronic properties and the packing of the molecules within the SAM.

The combination of these functional groups can lead to the formation of densely packed and stable monolayers with tailored surface energies. For instance, the fluorinated component can impart hydrophobicity to the surface, which can be beneficial in preventing moisture-induced degradation of sensitive electronic components. The precise arrangement of these molecules in the SAM can create a well-defined interface, reducing charge trapping and improving device performance. While specific studies on this compound for this application are not extensively documented, the principles of SAM formation using functionalized thiophenols are well-established, suggesting its significant potential in advanced electronic device fabrication.

Exploration in Energy Storage Materials (e.g., Electrode Components)

The development of high-performance energy storage devices, such as lithium-ion and lithium-sulfur batteries, is a critical area of research. The performance of these batteries is intrinsically linked to the chemical and physical properties of their electrode materials and electrolytes. Aromatic thiols and their derivatives are emerging as promising candidates for various roles in energy storage systems.

In the context of lithium-sulfur (Li-S) batteries, one of the major challenges is the "polysulfide shuttle" effect, where soluble lithium polysulfides migrate between the cathode and anode, leading to capacity fade and reduced coulombic efficiency. illinois.edu Thiol-based additives in the electrolyte have been shown to mitigate this issue by interacting with the polysulfides and preventing their dissolution and migration. illinois.edu The thiol group in this compound could potentially engage in similar interactions, helping to stabilize the polysulfides at the cathode.

Furthermore, fluorinated compounds are known to enhance the electrochemical stability of electrolytes and electrode surfaces in lithium batteries. researchgate.netresearchgate.net The presence of a fluorine atom in this compound could contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for preventing detrimental side reactions between the electrolyte and the highly reactive lithium metal anode, thereby improving the battery's cycle life and safety. The methyl group can also influence the solubility and electrochemical behavior of the molecule in the battery environment.

While direct application of this compound as an electrode material itself is less explored, its use as a surface modifier for existing electrode materials or as an electrolyte additive holds considerable promise. For instance, coating cathode materials with a thin layer of this compound could help to passivate the surface and prevent degradation.

Nanomaterials Science and Surface Chemistry

The ability to precisely control the surface chemistry of nanomaterials is essential for unlocking their full potential in various applications. Functionalized thiols are widely used for the surface modification of a range of nanomaterials, including metallic nanoparticles and carbon-based materials like graphene.

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary electronic, mechanical, and thermal properties. However, for certain applications, its pristine form needs to be chemically modified or functionalized. Fluorographene, a derivative of graphene where fluorine atoms are covalently bonded to the carbon lattice, is an insulating material with a high thermal stability.

The surface of fluorographene can be further modified through nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups. Thiophenols are effective nucleophiles for this purpose. The reaction of this compound with fluorographene would result in the covalent attachment of the thiophenyl moiety to the graphene backbone. This process not only alters the electronic properties of the material, transforming it from an insulator back towards a more conductive state, but also introduces new functionalities.

The attached 4-(3-fluoro-4-methylphenyl) groups would act as spacers between the graphene sheets, preventing their restacking and preserving their high surface area. The fluoro and methyl groups on the phenyl ring would allow for further tuning of the material's properties, such as its dispersibility in different solvents and its interaction with other molecules or polymers in a composite material. This surface modification strategy could be employed to create novel hybrid materials with tailored properties for applications in sensors, catalysts, and electronic devices.

The design of complex nanostructures with precisely controlled interfaces is a key objective in modern materials science. The ability to tailor the interactions between different components at the nanoscale is crucial for creating functional materials for applications ranging from drug delivery to catalysis. researchgate.netnih.gov this compound, with its distinct functional domains, is an ideal building block for this purpose.

The thiol group provides a versatile anchor for attaching the molecule to the surface of metallic nanoparticles, such as gold or silver. mdpi.com Once anchored, the fluorinated and methylated aromatic rings project outwards, creating a functionalized surface with specific chemical and physical properties. The fluorine atoms can introduce specific interactions, such as fluorophilic interactions, which can be used to direct the self-assembly of nanoparticles into more complex architectures. The methyl groups can influence the packing density and orientation of the molecules on the nanoparticle surface.

By using a mixture of different functionalized thiols, it is possible to create "patchy" nanoparticles with domains of different surface chemistries. These patchy nanoparticles can then serve as "nano-bricks" for the bottom-up construction of hierarchical nanostructures with tailored interfaces. arxiv.org The precise control over the interfacial properties afforded by molecules like this compound is essential for realizing the next generation of advanced functional materials.

Photonic and Advanced Optical Applications

Materials with nonlinear optical (NLO) properties are of great interest for a variety of applications in photonics, including optical switching, frequency conversion, and optical limiting. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO responses.

The molecular structure of this compound suggests its potential as an NLO material. The aromatic ring system constitutes a π-conjugated bridge, while the thiol group can act as an electron donor and the fluorine atom as an electron-withdrawing group. This donor-π-acceptor (D-π-A) motif is a common design strategy for enhancing the second-order NLO response (hyperpolarizability) of organic molecules.

The effect of substituents on the NLO properties of aromatic compounds is a well-studied area. libretexts.orgresearchgate.net The introduction of a fluorine atom can significantly influence the electronic distribution within the molecule, thereby affecting its hyperpolarizability. The methyl group, through its inductive and hyperconjugative effects, can also modulate the electronic properties of the π-system. lumenlearning.com The interplay between the electron-withdrawing fluorine and the electron-donating methyl group, along with the thiol donor, could lead to a finely tuned NLO response.

While experimental data on the NLO properties of this compound are scarce, theoretical calculations and experimental studies on similar substituted aromatic thiols could provide valuable insights. The investigation of its NLO properties, both in solution and when incorporated into polymeric matrices or self-assembled monolayers, represents a promising avenue for future research in the field of photonics.

Potential in Photoluminescent Material Development

A comprehensive search of scientific literature and chemical databases has revealed no specific research or documented findings on the photoluminescent properties of This compound . While related molecular structures, such as certain thiophene-based derivatives and other functionalized thiophenols, have been investigated for their fluorescence and phosphorescence characteristics, data directly pertaining to the excitation-emission behavior, quantum yield, or potential applications of this compound in photoluminescent materials is not publicly available at this time.

The photoluminescent potential of a molecule is determined by its electronic structure, including the nature of its chromophores and the presence of electron-donating or electron-withdrawing groups, which can influence intramolecular charge transfer (ICT) states. For instance, studies on D–π–A (Donor-π-Acceptor) thiophene (B33073) derivatives have shown that modifications to the molecular structure can significantly impact their photophysical properties, leading to shifts in absorption and emission spectra. However, without experimental data or computational studies specifically targeting this compound, any discussion of its photoluminescent capabilities would be purely speculative.

Further research would be required to determine if this compound exhibits any significant luminescent behavior and to characterize its photophysical properties for potential use in the development of new materials.

Future Research Trajectories and Interdisciplinary Perspectives

Sustainable Synthetic Methodologies for Fluorinated Aryl Thiophenols

The development of environmentally benign and efficient synthetic routes to fluorinated aryl thiophenols is a critical area of ongoing research. Traditional methods for synthesizing thiophenols often involve harsh reagents and produce significant waste. wikipedia.org Future research will likely focus on greener alternatives, drawing inspiration from established sustainable practices for related compounds.

One promising avenue is the use of copper-catalyzed cross-coupling reactions. For instance, the synthesis of aryl thiols from aryl iodides has been achieved using copper iodide (CuI) as a catalyst with sulfur powder, followed by reduction. organic-chemistry.org This method demonstrates good functional group tolerance, including for fluoro and methoxy (B1213986) groups, suggesting its potential applicability to the synthesis of 4-(3-Fluoro-4-methylphenyl)thiophenol from a suitable aryl halide precursor like 1-bromo-3-fluoro-4-methylbenzene. Another sustainable approach involves the use of readily available and less toxic sulfur sources, such as sodium sulfide (B99878) (Na₂S·9H₂O), in catalytic amounts. organic-chemistry.org

Furthermore, advancements in direct C-H functionalization and arylation polymerization using earth-abundant metals like copper offer a more atom-economical approach to creating C-S bonds, reducing the reliance on pre-functionalized starting materials. researchgate.net Research into these methods for the synthesis of complex fluorinated aryl thiophenols will be crucial for their large-scale and sustainable production.

A hypothetical sustainable synthesis of this compound could involve the direct C-H thionation of 2-fluoro-1-methyl-4-bromobenzene or a related precursor, minimizing synthetic steps and waste.

Table 1: Comparison of Potential Sustainable Synthetic Methods for Aryl Thiophenols

| Method | Catalyst | Sulfur Source | Advantages | Potential for this compound |

| Copper-Catalyzed Cross-Coupling | CuI | Sulfur Powder | Good functional group tolerance, mild conditions. organic-chemistry.org | High, using 1-bromo-3-fluoro-4-methylbenzene as a precursor. |

| Copper-Catalyzed Thiol Synthesis | CuI | Na₂S·9H₂O | Utilizes an inexpensive and readily available sulfur source. organic-chemistry.org | Feasible, offering a cost-effective route. |

| Direct Arylation Polymerization (DArP) | Copper-based | N/A (for polymers) | Reduces waste and synthetic steps. researchgate.net | Applicable for creating polymers with this thiophenol as a monomer. |

| Direct C-H Thionation | Transition Metal Catalysts | Various | High atom economy, avoids pre-functionalization. | A highly desirable but challenging future research direction. |

Advanced Catalyst Design and High-Throughput Screening for Novel Reactions

The discovery of novel and more efficient catalysts is paramount for expanding the synthetic utility of this compound. Advanced catalyst design, often coupled with high-throughput screening (HTS) techniques, can accelerate this process significantly. ewadirect.com

For C-S cross-coupling reactions, which are fundamental to the synthesis of aryl sulfides from thiophenols, the development of new ligand systems for palladium and copper catalysts is a major focus. acs.org High-throughput screening allows for the rapid evaluation of numerous combinations of catalysts, ligands, bases, and solvents to identify optimal reaction conditions for specific substrates like this compound. acs.org This is particularly important for overcoming the challenges associated with the activation of C-F bonds in fluorinated arenes. nih.govrsc.org

Future research will likely involve the use of microfluidic reactors and automated synthesis platforms to perform thousands of experiments in parallel, generating vast datasets that can be analyzed using machine learning algorithms to predict catalyst performance and guide the design of next-generation catalysts. wikipedia.org These advanced catalysts could enable previously inaccessible transformations, such as the selective functionalization of other positions on the aromatic ring of this compound.

Table 2: Key Parameters in High-Throughput Screening for C-S Coupling Reactions

| Parameter | Variables to Screen | Rationale |

| Catalyst Precursor | Palladium(0) and Palladium(II) salts, Copper(I) and Copper(II) salts | The choice of metal and its oxidation state is crucial for catalytic activity. |

| Ligands | Phosphines (e.g., bipyrazolylphosphines), N-heterocyclic carbenes (NHCs) | Ligands modulate the electronic and steric properties of the metal center, influencing reactivity and selectivity. acs.org |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., DBU) | The base activates the thiol and influences the catalytic cycle. |

| Solvent | Aprotic polar (e.g., DMF, DMSO), Aromatic (e.g., Toluene) | Solvent polarity and coordinating ability can significantly affect reaction rates and yields. |

| Sulfur Source | Thiols, Disulfides, Thioacetates | For direct synthesis, the choice of sulfur source impacts reaction conditions. |

Predictive Modeling for Rational Material and Device Design

Computational modeling and simulation are becoming indispensable tools for the rational design of new materials and devices. researchgate.netresearchgate.net For a molecule like this compound, density functional theory (DFT) and other quantum chemical methods can be employed to predict its electronic and structural properties, providing insights into its potential applications without the need for extensive experimental synthesis and characterization. nih.govresearchgate.net

For instance, computational studies can predict the HOMO-LUMO gap, which is a key parameter for determining the electronic and optical properties of materials for applications in organic electronics. researchgate.net The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the phenyl ring of this compound suggests that its electronic properties can be finely tuned. Predictive modeling can explore how these substituents influence charge transport, light absorption, and emission characteristics, guiding its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Furthermore, molecular dynamics simulations can predict how molecules of this compound will self-assemble on surfaces, which is crucial for applications in self-assembled monolayers (SAMs). acs.orgiphy.ac.cn These simulations can provide information on molecular orientation, packing density, and the stability of the resulting monolayer, guiding the design of functional surfaces with specific properties.

Table 3: Predicted Properties and Potential Applications from Computational Modeling

| Predicted Property | Computational Method | Potential Application |

| HOMO/LUMO Energy Levels | Density Functional Theory (DFT) | Organic Electronics (OLEDs, OPVs) researchgate.net |

| Charge Carrier Mobility | Kinetic Monte Carlo simulations | Organic Field-Effect Transistors (OFETs) |

| Molecular Conformation and Packing | Molecular Dynamics (MD) | Self-Assembled Monolayers (SAMs) acs.orgiphy.ac.cn |

| Dipole Moment | DFT | Non-linear Optical Materials |

| Reaction Energetics | DFT | Catalyst Design and Reaction Optimization nih.gov |

Integration of this compound in Emerging Technologies and Platforms

The unique combination of a thiol anchoring group, a rigid aromatic core, and tunable electronic properties due to the fluoro and methyl substituents makes this compound a promising candidate for integration into a variety of emerging technologies.

One of the most promising areas is in the field of self-assembled monolayers (SAMs) . Aromatic thiols can form well-ordered monolayers on metal surfaces, such as gold, which can be used to modify the surface properties for applications in organic electronics, biosensors, and corrosion protection. acs.orgoaepublish.comuh.eduresearchgate.net The fluorine and methyl groups on this compound would influence the intermolecular interactions within the SAM, affecting its packing density, stability, and electronic characteristics. acs.orgiphy.ac.cn These tailored SAMs could be used to control the work function of electrodes in electronic devices or to create surfaces with specific wetting and adhesion properties.